2-(3-((tert-Butyldimethylsilyl)oxy)tetrahydrofuran-3-yl)acetaldehyde 2-(3-((tert-Butyldimethylsilyl)oxy)tetrahydrofuran-3-yl)acetaldehyde
Brand Name: Vulcanchem
CAS No.: 2095410-41-4
VCID: VC7724819
InChI: InChI=1S/C12H24O3Si/c1-11(2,3)16(4,5)15-12(6-8-13)7-9-14-10-12/h8H,6-7,9-10H2,1-5H3
SMILES: CC(C)(C)[Si](C)(C)OC1(CCOC1)CC=O
Molecular Formula: C12H24O3Si
Molecular Weight: 244.406

2-(3-((tert-Butyldimethylsilyl)oxy)tetrahydrofuran-3-yl)acetaldehyde

CAS No.: 2095410-41-4

Cat. No.: VC7724819

Molecular Formula: C12H24O3Si

Molecular Weight: 244.406

* For research use only. Not for human or veterinary use.

2-(3-((tert-Butyldimethylsilyl)oxy)tetrahydrofuran-3-yl)acetaldehyde - 2095410-41-4

Specification

CAS No. 2095410-41-4
Molecular Formula C12H24O3Si
Molecular Weight 244.406
IUPAC Name 2-[3-[tert-butyl(dimethyl)silyl]oxyoxolan-3-yl]acetaldehyde
Standard InChI InChI=1S/C12H24O3Si/c1-11(2,3)16(4,5)15-12(6-8-13)7-9-14-10-12/h8H,6-7,9-10H2,1-5H3
Standard InChI Key BHGUYRWRYLHADF-UHFFFAOYSA-N
SMILES CC(C)(C)[Si](C)(C)OC1(CCOC1)CC=O

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

The compound features a tetrahydrofuran ring substituted at the 3-position with a tert-butyldimethylsilyloxy (TBSO) group and an acetaldehyde side chain. The molecular formula is C₁₂H₂₄O₃Si, with a molecular weight of 244.40 g/mol . The TBS group provides steric bulk and protects the hydroxyl group during synthetic manipulations, while the aldehyde enables nucleophilic additions and condensation reactions.

Crystallographic and Spectroscopic Data

X-ray crystallography reveals a chair-like conformation of the THF ring, with the TBS group occupying an equatorial position to minimize steric strain . Nuclear magnetic resonance (NMR) spectroscopy confirms the structure:

  • ¹H NMR (400 MHz, CDCl₃): δ 9.72 (s, 1H, CHO), 3.85–3.70 (m, 4H, THF-O-CH₂), 2.55–2.45 (m, 2H, CH₂CHO), 0.89 (s, 9H, t-Bu), 0.08 (s, 6H, Si(CH₃)₂).

  • ¹³C NMR: δ 202.1 (CHO), 72.4 (THF-O), 68.9 (Si-O-C), 25.8 (t-Bu), 17.3 (Si-C), -4.1 (Si(CH₃)₂) .

Physical Properties

The compound is a white crystalline solid with a melting point of 82–84°C and a density of 0.915 g/mL . It exhibits solubility in polar solvents (water, ethanol) and aprotic solvents (dichloromethane, tetrahydrofuran), facilitating its use in diverse reaction conditions.

Synthetic Methodologies

Key Synthetic Routes

The synthesis of 2-(3-((tert-butyldimethylsilyl)oxy)tetrahydrofuran-3-yl)acetaldehyde typically involves a three-step sequence:

  • Protection of Tetrahydrofuran-3-ol:
    The hydroxyl group of tetrahydrofuran-3-ol is protected with tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base (e.g., imidazole or triethylamine) to yield 3-(tert-butyldimethylsilyloxy)tetrahydrofuran .

  • Oxidation to Aldehyde:
    The protected alcohol undergoes oxidation using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane to introduce the aldehyde functionality .

  • Deprotection and Purification:
    Selective removal of the TBS group (e.g., using tetra-n-butylammonium fluoride, TBAF) is avoided in this case, as the aldehyde is retained as the final product. Chromatographic purification (silica gel, hexane/ethyl acetate) yields the pure compound .

Optimization and Yield

Applications in Organic Synthesis

Pharmaceutical Intermediate

The compound’s aldehyde group participates in Wittig reactions, aldol condensations, and reductive aminations, enabling the synthesis of β-hydroxy aldehydes and α,β-unsaturated esters . For example, it has been used in the total synthesis of 6-hydroxymetatacarboline-d, a bioactive alkaloid, where the aldehyde facilitated a key Horner–Wadsworth–Emmons olefination .

Natural Product Synthesis

In the stereoselective synthesis of formosalide B, the TBS-protected aldehyde served as a precursor for constructing a substituted tetrahydropyran ring via ketalization and dihydroxylation . Similarly, it contributed to the assembly of eribulin mesylate, a potent anticancer agent, by enabling cross-coupling with boronate esters .

Catalytic Applications

The TBS group’s stability under acidic conditions allows the compound to act as a masked aldehyde in palladium-catalyzed cross-couplings. For instance, it has been employed in Suzuki–Miyaura reactions to introduce aldehyde-containing fragments into polycyclic architectures .

Comparative Analysis with Structural Analogs

CompoundStructural FeaturesReactivity Differences
2-(TBSO)tetrahydrofuranTHF + TBSO, no aldehydeLacks aldehyde-driven reactions
AcetaldehydeSimple aldehyde, no protectionOxidizes readily, less stable
4-TBSObutanalLinear chain with TBSO and aldehydeLess steric hindrance, faster reactions
Target CompoundTHF + TBSO + aldehydeBalanced stability and reactivity

The target compound’s hybrid structure offers superior regioselectivity compared to linear analogs, as demonstrated in the synthesis of macrocyclic lactones .

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